molecular formula C15H17NO2 B583890 4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile CAS No. 149507-27-7

4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile

Cat. No.: B583890
CAS No.: 149507-27-7
M. Wt: 243.306
InChI Key: WRYSOYQQVCTJIL-UHFFFAOYSA-N
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Description

4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile is a chemical compound with a unique spirocyclic structure. This compound features a dioxaspirodecane ring fused to a benzonitrile moiety, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-ol with benzonitrile under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would involve similar reaction conditions as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action for 4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dioxaspiro[4.5]decan-8-yl benzoate
  • 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate
  • 4-Hydroxycyclohexan-1-one Monoethylene Ketal

Uniqueness

4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile is unique due to its combination of a spirocyclic structure with a benzonitrile moiety. This structural feature provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c16-11-12-1-3-13(4-2-12)14-5-7-15(8-6-14)17-9-10-18-15/h1-4,14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYSOYQQVCTJIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C3=CC=C(C=C3)C#N)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652126
Record name 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149507-27-7
Record name 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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